Capsanthin
Overview
Description
Capsanthin is a naturally occurring red pigment found predominantly in the fruits of the Capsicum annuum species, such as red bell peppers and paprika. It belongs to the xanthophyll class of carotenoids, which are oxygen-containing hydrocarbons. This compound is known for its vibrant red color and potent antioxidant properties, making it a valuable compound in various fields, including food, cosmetics, and pharmaceuticals .
Mechanism of Action
Target of Action
Capsanthin, a brightly orange-red–coloured pigment found in paprika fruits (Capsicum annuum), belongs to xanthophylls, a class of oxygen-containing carotenoids . The primary targets of this compound are free radicals and reactive oxygen species (ROS) in the body . It has a strong radical scavenging and singlet oxygen quenching ability due to its characteristic chemical structure .
Mode of Action
This compound interacts with its targets, the free radicals and ROS, by neutralizing them, thereby preventing oxidative stress-induced damage to body tissues and important cellular components . This potent antioxidant action of this compound is responsible for its various pharmacological activities .
Biochemical Pathways
This compound is an important metabolite in carotenoid metabolism, and its production level is closely linked to the expression of the genes for this compound/capsorubin synthase (CCS) and carotenoid hydroxylase (CrtZ) . When these key genes are silenced, the synthesis of this compound is affected .
Pharmacokinetics
The very low aqueous solubility of this compound is responsible for its highly variable and poor oral bioavailability . Moreover, its susceptibility to degradation due to heat, light, oxygen, and moisture poses challenges in the development of stable formulations for this otherwise meritorious compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has demonstrated chemopreventive, antitumour, skin photo-protective, anti-inflammatory, and antidiabetic activities . Anti-obesity, anti-adipogenic, and antihyperlipidaemic activities are some of the more important features of this compound . In addition, this compound has been found to delay cell-cycle progression, induce erlotinib-sensitivity, and inhibit tumor progression by inhibiting the EZH2/p21 axis .
Action Environment
Environmental factors such as location and year have a significant influence on the content of carotenoids, including this compound . These factors can affect the synthesis of this compound and, consequently, its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The characteristic chemical structure of capsanthin containing a keto group in conjunction with a long chain of 11 conjugated dienes is responsible for its strong radical scavenging and singlet oxygen quenching ability . This makes this compound a potent antioxidant.
Cellular Effects
This compound demonstrates chemopreventive, antitumor, skin photo-protective, anti-inflammatory, and antidiabetic activities . These effects are a consequence of its potent antioxidant action. Anti-obesity, anti-adipogenic, and antihyperlipidemic activities are some of the more important features of this compound .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily due to its antioxidant properties. It interacts with free radicals and reactive oxygen species (ROS), neutralizing them and preventing cellular damage .
Temporal Effects in Laboratory Settings
The stability of this compound is challenged by its very low aqueous solubility, which is responsible for its highly variable and poor oral bioavailability . Moreover, its susceptibility to degradation due to heat, light, oxygen, and moisture poses challenges in the development of stable formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capsanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of this compound from red pepper fruits using organic solvents such as acetone or ethanol. The extracted pigment is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of paprika oleoresin, which contains a high concentration of this compound. The extraction process typically involves grinding the dried paprika fruits, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and microencapsulation are also employed to enhance the stability and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions: Capsanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by factors such as light, heat, and the presence of reactive oxygen species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of epoxides and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents.
Major Products: The major products formed from the reactions of this compound include various oxidation products, such as epoxides and hydroxylated derivatives. These products can significantly alter the color and antioxidant properties of this compound .
Scientific Research Applications
Capsanthin has a wide range of scientific research applications due to its potent antioxidant properties and vibrant color. Some of the key applications include:
Chemistry: this compound is used as a natural dye and antioxidant in various chemical formulations.
Medicine: this compound has shown promise in medical research for its potential chemopreventive, antitumor, and antidiabetic activities.
Industry: this compound is widely used in the food industry as a natural colorant in products such as sauces, snacks, and beverages.
Comparison with Similar Compounds
Capsanthin is unique among carotenoids due to its strong antioxidant capacity, which is attributed to its chemical structure. Similar compounds include:
Capsorubin: Another red pigment found in Capsicum annuum, capsorubin shares similar antioxidant properties with this compound but differs in its chemical structure.
Zeaxanthin: A yellow-orange carotenoid found in various fruits and vegetables, zeaxanthin is known for its role in eye health and its antioxidant properties.
This compound stands out due to its vibrant red color and higher antioxidant capacity compared to other carotenoids, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRVAXUEZSDNC-RDJLEWNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905012 | |
Record name | Capsanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide. | |
Record name | Capsanthin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.65X10-18 mm Hg at 25 °C (estimated) | |
Record name | Capsanthin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep carmine-red needles from petroleum ether | |
CAS No. |
465-42-9 | |
Record name | Capsanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPSANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420NY1J57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Capsanthin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176 °C | |
Record name | Capsanthin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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